molecular formula C18H17NO4 B2369084 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid CAS No. 1207203-37-9

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid

Cat. No.: B2369084
CAS No.: 1207203-37-9
M. Wt: 311.337
InChI Key: XHGAANLMEGVGMS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is 1-((benzyloxy)carbonyl)-3-phenylazetidine-3-carboxylic acid , reflecting its three key structural components:

  • Azetidine : A four-membered saturated heterocyclic ring containing one nitrogen atom.
  • Benzyloxycarbonyl (Cbz) group : A protecting group derived from benzyl chloroformate.
  • Phenyl substituent : An aromatic benzene ring attached to the azetidine core.

The compound is classified under the following categories:

  • Heterocyclic compounds : Due to the azetidine ring.
  • Amino acid derivatives : The carboxylic acid moiety suggests structural similarity to α-amino acids.
  • Protected amines : The Cbz group masks the azetidine nitrogen, enabling selective reactivity.
Property Value Source
CAS Registry Number 1207203-37-9
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight 311.33 g/mol
Purity 97%

Core Structural Features

Azetidine Ring

The azetidine ring is a strained four-membered heterocycle with a nitrogen atom at position 1. Its bond angles (≈90°) deviate significantly from the ideal tetrahedral geometry, resulting in a ring strain of approximately 25.4 kcal/mol. This strain enhances reactivity, making the ring susceptible to nucleophilic attack and ring-opening reactions.

Benzyloxycarbonyl (Cbz) Group

The Cbz group (-OCC₆H₅) is attached to the azetidine nitrogen via a carbonyl linkage. Introduced by Leonidas Zervas and Max Bergmann in the 1930s, this group protects amines during peptide synthesis by preventing unwanted side reactions. Its stability under acidic conditions and selective removal via hydrogenolysis make it indispensable in multi-step syntheses.

Phenyl Substituent

The phenyl group at position 3 of the azetidine ring contributes to:

  • Hydrophobicity : Enhancing lipid solubility for improved membrane permeability.
  • Steric effects : Influencing stereochemical outcomes in reactions.
  • Electronic effects : Delocalizing electron density through conjugation with the azetidine ring.

Carboxylic Acid Moiety

The carboxylic acid (-COOH) at position 3 enables hydrogen bonding and salt formation, critical for interactions in biological systems or crystallization. Its acidity (predicted pKₐ ≈3.69) allows for pH-dependent reactivity.

Historical Context and Discovery Pathways

The synthesis of 1-[(benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid builds upon foundational work in heterocyclic and peptide chemistry:

  • Azetidine Chemistry : Early studies on azetidines focused on their strained reactivity. The synthesis of azetidine-3-carboxylic acid derivatives emerged in the mid-20th century, driven by interest in proline analogs.

  • Cbz Group Development : Zervas and Bergmann’s 1932 discovery of benzyl chloroformate (Cbz-Cl) revolutionized amine protection, enabling controlled peptide bond formation. This methodology was later adapted for azetidine functionalization.

  • Modern Synthesis : Contemporary routes involve:

    • Cyclization : β-lactam precursors undergo ring contraction to form azetidine cores.
    • Protection-Deprotection Strategies : Sequential use of Cbz-Cl and phenylating agents.
    • Catalytic Methods : Rhodium-catalyzed insertions and photochemical rearrangements improve yields.

Recent advances in azetidine chemistry, such as enantioselective synthesis and strain-release polymerization, have expanded the utility of this compound in materials science and drug design.

Properties

IUPAC Name

3-phenyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16(21)18(15-9-5-2-6-10-15)12-19(13-18)17(22)23-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGAANLMEGVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Benzyloxycarbonyl Group

The Cbz group undergoes cleavage under specific conditions to reveal the free amine. This reaction is critical for deprotection in synthetic sequences:

Conditions and Reagents

  • Acidic hydrolysis: HCl (6N) in dioxane/water (1:1) at 60°C for 6 hours

  • Basic hydrolysis: NaOH (2M) in methanol/water (4:1) at room temperature for 12 hours

Products

  • Free amine (3-phenylazetidine-3-carboxylic acid) and benzyl alcohol

Photochemical Ring Modification

Photochemical irradiation induces structural rearrangements in azetidine derivatives:

Key Study

  • UV irradiation (254 nm) of N-methyl-3,5-bis(methoxycarbonyl)cyclopentane-1,2-dicarboximide triggers ring contraction to yield azetidine derivatives .

  • Mechanistic studies propose H-atom abstraction from the N-methyl group, forming a biradical intermediate that cyclizes into the azetidine scaffold .

Applications

  • Synthesis of conformationally constrained analogs for bioactivity studies .

Aza-Michael Addition and Cyclization

The azetidine core participates in stereoselective annulation reactions:

Reaction Protocol

  • Substrate: 3-Hydroxy-2-oxo-3-phenylpropionitrile

  • Reagents: Sodium hydride in benzene at 60°C

  • Outcome: Intramolecular cyclization forms 1,2-diphenyl-azetidine-3-carbonitrile in 87% yield .

Mechanistic Insight

  • Base-mediated deprotonation initiates conjugate addition, followed by ring closure to stabilize the azetidine structure .

Palladium-Catalyzed Functionalization

Transition-metal catalysts enable diversification of the azetidine scaffold:

Case Study

  • Palladium-catalyzed coupling of trifluoromethyl benzo[d] oxazinones with vinylethylene carbonates produces nine-membered heterocycles via double decarboxylation .

  • The trifluoromethyl group enhances electrophilicity, facilitating Pd-π-allyl zwitterion formation .

Relevance

  • Method applicable to introduce substituents at the azetidine C3 position .

Substitution Reactions at the Carboxylic Acid

The carboxylic acid moiety undergoes esterification and amidation:

Esterification

  • Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol)

  • Product: Methyl 1-[(benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylate

Amidation

  • Reagents: EDCl/HOBt with primary amines

  • Product: Corresponding amides for biological screening

Mechanistic and Synthetic Implications

  • The Cbz group serves as a temporary protective group, enabling selective amine liberation .

  • Photochemical methods offer atom-economical routes to strained azetidine systems .

  • Palladium-mediated reactions expand access to complex heterocycles from azetidine precursors .

These findings highlight the compound’s utility in medicinal chemistry and materials science, particularly for constructing nitrogen-rich architectures.

Scientific Research Applications

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid has been explored for its applications in several domains:

Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for anti-inflammatory and anticancer properties. Preliminary studies suggest it may inhibit certain enzymes or modulate receptor activity, which could lead to therapeutic effects against various diseases.

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in creating new compounds with desired biological activities.

Biological Research

  • Enzyme Inhibition Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic agents .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : Research has shown that derivatives based on azetidine structures exhibit significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Interaction studies have demonstrated that compounds similar to 1-[(benzyloxy)carbonyl]-3-phenylazetidine can bind to specific metabolic enzymes, suggesting avenues for therapeutic exploration .

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Metabolic Stability : Fluorinated azetidines exhibit longer half-lives in vivo compared to phenyl-substituted analogs, as seen in preclinical studies .
  • Synthetic Challenges : Azetidine derivatives require careful handling due to ring strain, whereas piperidine analogs are more thermally stable .
  • Emerging Applications : Hybrid structures (e.g., piperidine-azetidine combinations) are gaining traction in allosteric modulator design .

Biological Activity

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid, with the molecular formula C18H17NO4 and CAS number 1207203-37-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an azetidine ring, a benzyloxycarbonyl group, and a phenyl group. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.

PropertyValue
Molecular Weight311.33 g/mol
InChI KeyXHGAANLMEGVGMS-UHFFFAOYSA-N
Boiling PointNot available
Purity≥95%

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The specific molecular targets include various enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes crucial for metabolic processes. For example, it has been evaluated for its inhibitory effects on calcium-activated chloride channels (CaCCs), particularly targeting the TMEM16A protein.

Case Study: TMEM16A Inhibition

In a study involving Fischer rat thyroid (FRT) cells expressing human TMEM16A, the compound demonstrated significant inhibitory activity. The IC50 values were determined using YFP fluorescence assays, revealing that certain derivatives of the compound exhibited potent inhibition:

CompoundIC50 (μM)
B252.8 ± 1.3
B13<6
B21<6

These results suggest that the compound holds promise as a selective inhibitor of CaCCs, which are implicated in various physiological processes and diseases.

Anti-inflammatory and Anticancer Activities

Preliminary investigations have also suggested potential anti-inflammatory and anticancer properties of this compound. Further studies are needed to elucidate these activities fully.

Research Applications

The compound's unique structure and biological activities make it a valuable candidate for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Pharmaceutical Development : Investigated for potential use in treating conditions related to enzyme dysfunction or receptor dysregulation.
  • Material Science : Utilized in developing new materials due to its chemical reactivity.

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundStructure TypeNotable Activity
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acidPiperidine derivativeEnzyme inhibition
3-formylphenylboronic acidBoronic acidAntitumor activity

The comparison underscores the distinctiveness of this compound in terms of its structural features and biological effects.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid, and what challenges arise during its preparation?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Azetidine Ring Formation : Cyclization of β-lactam precursors or ring-closing metathesis to construct the strained azetidine ring.
  • Benzyloxycarbonyl (Cbz) Protection : Introduction of the Cbz group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine) to protect the amine moiety .
  • Carboxylic Acid Functionalization : Activation of the carboxylic acid group using reagents like EDCl/HOBt for subsequent coupling reactions.

Q. Challenges :

  • Ring Strain : The azetidine ring’s instability requires careful temperature control (<0°C) during synthesis to prevent ring-opening .
  • Stereochemical Control : Ensuring regioselectivity at the 3-phenyl position may require chiral catalysts or enantioselective methods .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological validation involves:

  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the presence of the Cbz group (e.g., benzyl protons at δ 5.1–5.3 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .
    • HRMS : High-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]+^+ expected for C19_{19}H18_{18}NO4_4: 324.1236) .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies often arise due to:

  • Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter activity. Standardized protocols (e.g., fixed pH 7.4 buffers) are critical .
  • Impurity Artifacts : Trace byproducts (e.g., hydrolyzed Cbz groups) may interfere. Orthogonal purification (e.g., reverse-phase HPLC followed by recrystallization) is recommended .
  • Data Normalization : Activity data should be normalized to internal controls (e.g., β-actin in Western blots) to minimize batch effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

  • pH Adjustment : Storage at pH 4–6 minimizes hydrolysis of the azetidine ring .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
  • Protection from Light : Amber vials prevent photodegradation of the Cbz group .

Q. How does the stereochemistry at the 3-phenyl position influence its interaction with biological targets?

Computational and experimental approaches include:

  • Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) to compare binding affinities of (R)- and (S)-enantiomers .
  • Enantiomer-Specific Assays : Separate testing of enantiomers (e.g., via chiral HPLC) to identify active forms. For example, the (R)-enantiomer may show 10-fold higher affinity for protease targets .

Methodological Resources

Q. Table 1: Key Analytical Parameters

ParameterMethodReference
PurityHPLC (C18 column, 90:10 acetonitrile/water)
Solubility25°C in DMSO: >10 mM
Stabilityt1/2_{1/2} >24 hrs (pH 6.0, 4°C)

Q. Table 2: Structural Analogs for Comparative Studies

CompoundKey FeatureApplication
1-Benzhydrylazetane-3-carboxylic acidBulkier substituentEnhanced metabolic stability
Benzyl (3R,4R)-3-fluoro-4-phenylazetidine-1-carboxylateFluorine substitutionImproved target selectivity

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